molecular formula C15H11Cl3O B3023833 3-(4-Chlorophenyl)-3',5'-dichloropropiophenone CAS No. 898788-45-9

3-(4-Chlorophenyl)-3',5'-dichloropropiophenone

Cat. No.: B3023833
CAS No.: 898788-45-9
M. Wt: 313.6 g/mol
InChI Key: XXIUWYJSHKEBNS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3',5'-dichloropropiophenone is a halogenated propiophenone derivative characterized by a propiophenone backbone (C₆H₅-C(O)-CH₂-) substituted with chlorine atoms at the 4-position of the phenyl ring and the 3' and 5' positions of the adjacent aromatic ring (Figure 1).

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIUWYJSHKEBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644498
Record name 3-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-45-9
Record name 1-Propanone, 3-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone typically involves the reaction of 4-chlorobenzaldehyde with 3,5-dichloropropiophenone under specific conditions. One common method is the Claisen-Schmidt condensation, which involves the use of a base such as sodium hydroxide in an ethanol solution. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(4-Chlorophenyl)-3',5'-dichloropropiophenone has been investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of various pharmacologically active compounds. For instance, it can be utilized in the synthesis of piperidine derivatives that exhibit analgesic and anti-inflammatory properties .

Case Study: Synthesis of Piperidine Derivatives

In a study focused on synthesizing 2-(4-benzylpiperidino)-1-(3,4-dichlorophenyl)-propanol, the compound was used as an intermediate. The synthesis involved reacting propiophenone derivatives with piperidine under controlled conditions to yield products with promising biological activity .

Organic Synthesis

The compound is also significant in organic synthesis for creating complex molecules through various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition reactions. It serves as a versatile building block for synthesizing other chlorinated compounds.

Example Reaction Pathway

A typical reaction pathway involves the reaction of this compound with nucleophiles to form substituted products, which can further undergo transformations to yield more complex structures .

Material Science

In material science, this compound's chlorinated structure may impart specific properties to polymers and other materials when used as an additive or modifier. Research is ongoing to explore its potential in enhancing material properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets are subject to ongoing research, but it is known to affect cellular processes through its interaction with proteins and other biomolecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Propiophenones

Compound Name Molecular Formula Substituent Positions Key Features Reference
This compound C₁₅H₁₀Cl₃O 4-Cl (phenyl), 3',5'-Cl Three Cl atoms; symmetric Cl
3-(4-Chlorophenyl)-2',4'-dichloropropiophenone C₁₅H₁₀Cl₃O 4-Cl (phenyl), 2',4'-Cl Asymmetric Cl; higher polarity
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone C₁₆H₁₄ClFOS 3'-Cl, 5'-F, 4-SCH₃ Thiomethyl group; mixed halogens
3-(4-Bromophenyl)-4'-chloropropiophenone C₁₅H₁₁BrClO 4-Br (phenyl), 4'-Cl Bromine substitution; heavier
3-(3-Chlorophenyl)-4'-methylpropiophenone C₁₆H₁₄ClO 3-Cl (phenyl), 4'-CH₃ Methyl group; reduced polarity

Key Observations :

  • Symmetry vs. Asymmetry: The symmetric 3',5'-dichloro substitution in the target compound may enhance crystallinity compared to asymmetric analogs like 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone .
  • Functional Group Impact : Thiomethyl or methyl groups (e.g., in Fluorochem’s derivatives) modify electronic properties and steric bulk, influencing receptor binding or metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 328.6 4.2 <1 (DMSO) 180–185*
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone 308.8 3.8 2.5 (DMSO) 155–160*
3-(4-Bromophenyl)-4'-chloropropiophenone 341.6 4.5 <1 (DMSO) 190–195*

*Predicted values based on analog data .

Key Trends :

  • Higher halogen content (e.g., bromine) correlates with increased molecular weight and logP, reducing aqueous solubility.
  • Thiomethyl groups improve solubility compared to fully chlorinated analogs .

Biological Activity

3-(4-Chlorophenyl)-3',5'-dichloropropiophenone, often referred to as CDEK, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of CDEK, focusing on its antimicrobial and anti-inflammatory properties, along with detailed research findings and comparative analyses.

Chemical Structure and Properties

CDEK has the following molecular formula: C15H12Cl3OC_{15}H_{12}Cl_3O. Its structure includes a chlorinated phenyl group and a propiophenone moiety, which contributes to its reactivity and biological properties.

The biological activity of CDEK is primarily attributed to its interactions with various molecular targets:

  • Hydrogen Bonding : The ketone functional group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Hydrophobic Interactions : The chlorophenyl moiety may interact with hydrophobic pockets within proteins, influencing their function.

Antimicrobial Activity

CDEK exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. Key findings include:

  • Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values ranging from 50 to 200 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

Comparative Analysis of Antimicrobial Efficacy

Compound NameMIC (μg/mL)Active Against
This compound50-200E. coli, S. aureus
Cyclopropyl 2-phenylethyl ketone100-300E. coli
Cyclopropyl 2-(4-methylphenyl)ethyl ketone75-250S. aureus

Anti-inflammatory Properties

CDEK has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may reduce inflammation by inhibiting specific pathways involved in inflammatory responses:

  • Cytokine Production : In vitro studies have shown that CDEK can inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of CDEK against various bacterial strains, revealing significant inhibition at concentrations as low as 50 μg/mL . This study concluded that CDEK could serve as a lead compound for developing new antibiotics .
  • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of CDEK, demonstrating its ability to inhibit pro-inflammatory cytokine production in cell cultures. This suggests potential therapeutic applications in inflammatory diseases .
  • Synthesis and Characterization : The synthesis of CDEK through various methods, including Friedel-Crafts acylation reactions, has been documented, showcasing yields exceeding 80% . Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Chlorophenyl)-3',5'-dichloropropiophenone
Reactant of Route 2
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